molecular formula C6H9N3O B6147730 N,N-dimethyl-1H-imidazole-1-carboxamide CAS No. 69829-55-6

N,N-dimethyl-1H-imidazole-1-carboxamide

Cat. No.: B6147730
CAS No.: 69829-55-6
M. Wt: 139.2
InChI Key:
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Description

N,N-dimethyl-1H-imidazole-1-carboxamide: is a heterocyclic organic compound that features an imidazole ring substituted with a carboxamide group and two methyl groups on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with dimethylamine and a suitable carboxylating agent. One common method is the reaction of imidazole with dimethylamine and carbon dioxide under high pressure and temperature conditions. Another approach involves the use of phosgene or its derivatives as the carboxylating agent.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethyl-1H-imidazole-1-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N,N-dimethyl-1H-imidazole-1-carboxylic acid.

    Reduction: N,N-dimethyl-1H-imidazole-1-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dimethyl-1H-imidazole-1-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development targeting specific diseases.

Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in polymerization processes and other industrial chemical syntheses.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    N-methyl-1H-imidazole-1-carboxamide: Similar structure but with one less methyl group.

    1H-imidazole-1-carboxamide: Lacks the dimethyl substitution on the nitrogen atoms.

    N,N-dimethyl-1H-imidazole-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness: N,N-dimethyl-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups on the nitrogen atoms enhances its stability and influences its interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLTWJREEUSJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220117
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69829-55-6
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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